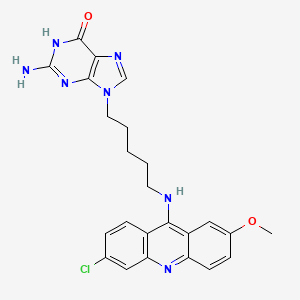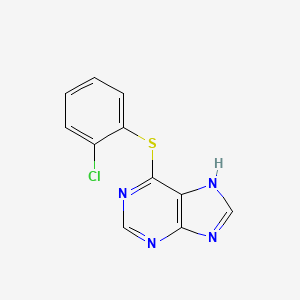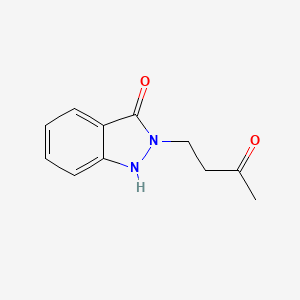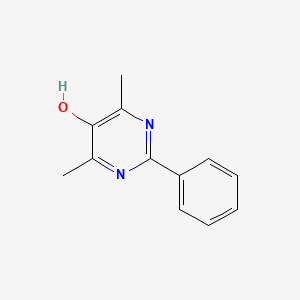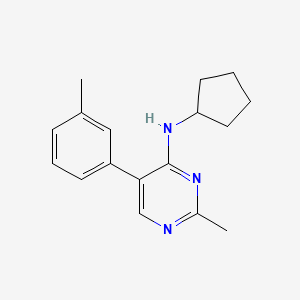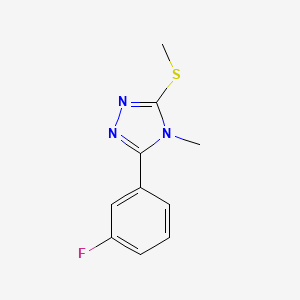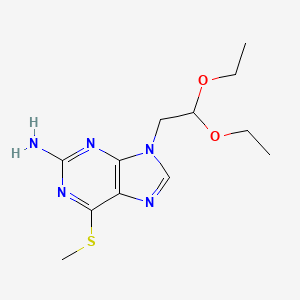
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules. This compound is characterized by the presence of a diethoxyethyl group at the 9-position, a methylsulfanyl group at the 6-position, and an amine group at the 2-position of the purine ring. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine typically involves multi-step organic reactions One common approach is the alkylation of a purine derivative with a diethoxyethyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the diethoxyethyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol reagents, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced diethoxyethyl derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, and interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine: Unique due to the presence of both diethoxyethyl and methylsulfanyl groups.
6-Mercaptopurine: Lacks the diethoxyethyl group but has a similar purine structure with a thiol group.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressive agent.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the diethoxyethyl and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
28814-40-6 |
|---|---|
Formule moléculaire |
C12H19N5O2S |
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
9-(2,2-diethoxyethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-8(19-5-2)6-17-7-14-9-10(17)15-12(13)16-11(9)20-3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
Clé InChI |
MZDOFCQTYWQCFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=NC2=C1N=C(N=C2SC)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)


![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

